molecular formula C31H50O4 B12430470 (1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

Cat. No.: B12430470
M. Wt: 486.7 g/mol
InChI Key: JAIDDVHUAQNJDH-UHTOWFPQSA-N
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Description

The compound (1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by multiple hydroxyl groups, methyl groups, and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific synthetic route may vary depending on the desired yield and purity. Common reagents used in the synthesis include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique pentacyclic structure and combination of functional groups make it distinct from other similar compounds

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)/t20-,21-,22-,23-,24+,25+,27+,28-,29-,30-,31+/m1/s1

InChI Key

JAIDDVHUAQNJDH-UHTOWFPQSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@]2([C@]1(CC[C@@]34[C@@H]2CC[C@H]5[C@@]3(C4)[C@H](C[C@@H]([C@]5(C)C(=O)O)O)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C

Origin of Product

United States

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